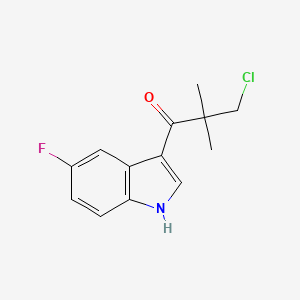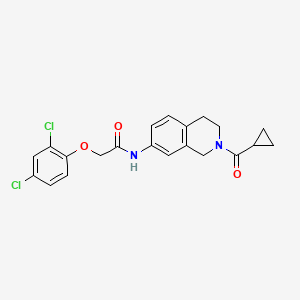
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic molecule that appears to be related to the class of tetrahydroisoquinoline derivatives. These compounds are of interest due to their potential pharmacological properties and their use in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds has been explored in the literature. For instance, a method for synthesizing 1-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinolines involves photochemically induced cyclization of N-{2-[(E)-2-phenyl-1-ethenyl]phenylethyl}acetamides or 1-methyl-5-[(E)-2-phenyl-1-ethenyl]-1,2,3,4-tetrahydroisoquinolines . Although the specific compound is not directly mentioned, this paper provides insight into the types of reactions that might be used for its synthesis, such as cyclization reactions and the formation of acetamide groups.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a seven-membered ring containing one nitrogen atom. The specific compound would also include a cyclopropanecarbonyl group and a dichlorophenoxyacetamide moiety attached to this core. The structure is likely to influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
While the provided data does not include specific chemical reactions for the compound , the literature on similar compounds suggests that tetrahydroisoquinoline derivatives can undergo various chemical transformations. These may include cyclization reactions, as mentioned in the synthesis of related compounds , as well as reactions involving the acetamide group, such as hydrolysis or further substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the dichlorophenoxy group suggests that the compound may have significant lipophilicity, which could affect its solubility and permeability. The cyclopropanecarbonyl group could impart strain to the molecule, potentially affecting its stability and reactivity. The tetrahydroisoquinoline core is likely to contribute to the compound's basicity due to the nitrogen atom.
Aplicaciones Científicas De Investigación
Cyclisation Processes and Synthesis
- Facile Synthesis of Isoquinolines : A study describes a high-yielding cyclisation process for the synthesis of isoquinoline derivatives, showcasing the chemical versatility and potential pharmacological applications of compounds within this class (King, 2007).
Structural Aspects and Properties
- Crystal Structure and Fluorescence : Research into amide-containing isoquinoline derivatives highlights their structural diversity and fluorescence properties, offering insights into potential applications in materials science and bioimaging (Karmakar, Sarma, & Baruah, 2007).
Analgesic and Anti-Inflammatory Activities
- Pharmacological Potential : Studies on isoquinoline derivatives with modifications at the N-acyl group have demonstrated significant analgesic and anti-inflammatory effects, indicating their potential as lead compounds for developing new therapeutics (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).
Anticonvulsant Activity
- Neuroprotective Applications : Synthesis and evaluation of isoquinoline derivatives for anticonvulsant activity suggest their utility in addressing convulsive disorders, emphasizing the role of structural modifications in enhancing pharmacological profiles (El Kayal et al., 2019).
Antiviral Efficacy
- Potential in Treating Viral Infections : Anilidoquinoline derivatives have shown significant antiviral effects against Japanese encephalitis, underscoring the potential of isoquinoline frameworks in developing antiviral agents (Ghosh et al., 2008).
Propiedades
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O3/c22-16-4-6-19(18(23)10-16)28-12-20(26)24-17-5-3-13-7-8-25(11-15(13)9-17)21(27)14-1-2-14/h3-6,9-10,14H,1-2,7-8,11-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGJUWUZKFYDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(2,4-dichlorophenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B3012990.png)

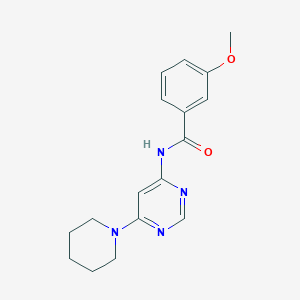

![[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] 4-methoxybenzoate](/img/structure/B3012999.png)
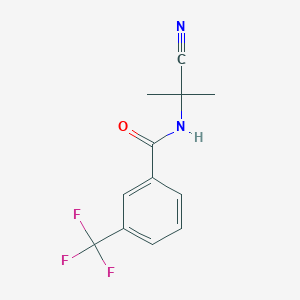
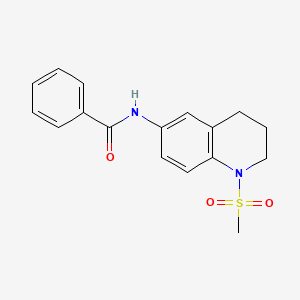
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013004.png)
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3013006.png)
![ethyl 4-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-4-oxobutanoate](/img/structure/B3013007.png)

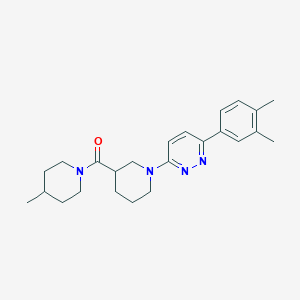
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B3013010.png)
